molecular formula C7H5Br2NO2 B1420795 Methyl 3,5-dibromo-4-pyridinecarboxylate CAS No. 1214375-07-1

Methyl 3,5-dibromo-4-pyridinecarboxylate

Cat. No. B1420795
M. Wt: 294.93 g/mol
InChI Key: OTAPIZRUTJEJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dibromo-4-pyridinecarboxylate (MDBP) is an organobromine compound derived from pyridine and bromine, and is widely used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments due to its unique chemical properties.

Scientific Research Applications

Brain-Specific Delivery Systems

Methyl 3,5-dibromo-4-pyridinecarboxylate has been explored for its potential in brain-specific drug delivery systems. For instance, dihydropyridine carrier systems have been studied for the sustained delivery of therapeutic agents to the brain. The research emphasized the utility of dihydropyridine and pyridinium salt redox systems for specific delivery and sustained release of therapeutics to the brain, potentially addressing neurological disorders like AIDS dementia complex (Palomino et al., 1989). This approach involved the conversion of therapeutics into N-methyl-1,4-dihydronicotinate derivatives, indicating a potentially useful strategy for treatment by ensuring the sustained release of the active drug in the brain.

Cardiovascular Agents

In cardiovascular research, derivatives of pyridinecarboxylate, such as 4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, have demonstrated significant potential. These derivatives were synthesized and evaluated for their binding affinity to Ca2+ channels, coronary vasodilator effects, and antihypertensive activities. Among the derivatives, certain compounds like methyl 4,7-dihydro-3-isobuty1-6-methyl-4-(3-nitrophenyl)thieno[2,3-Mpyridine-5-carboxylate showed promising results as cardiovascular agents, highlighting the structural-activity relationships essential for pharmacological potency (Adachi et al., 1988).

Radiopharmaceutical Delivery

Research has also been conducted on the use of methyl 3,5-dibromo-4-pyridinecarboxylate-related compounds for the brain-specific delivery of radiopharmaceuticals. Radioiodinated phenylamines attached to dihydropyridine carriers were prepared and evaluated, demonstrating good brain uptake and brain-to-blood ratios in rats. This indicates the potential of dihydropyridine-coupled radiopharmaceuticals to cross the blood-brain barrier, suggesting a useful technique for measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Antihypertensive Activity

A series of bis-quaternized piperidine and pyridine carboxylic acid esters were evaluated for their hypotensive activity, with certain compounds like β-Dimethylaminoethyl N-methyl-α-piperidinecarboxylate di-methobromide showing promising results as experimental compounds for treating hypertension (Hudak et al., 1957).

Antispermatogenic Agents

Compounds analogous to methyl 3,5-dibromo-4-pyridinecarboxylate have been synthesized and tested for their ability to reduce testes weight and disrupt spermatogenesis, indicating potential use as antispermatogenic agents for male contraception. The activity of these compounds was found to be highly dependent on stereochemistry and the substitution pattern on the pyridine ring (Cook et al., 1995).

properties

IUPAC Name

methyl 3,5-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAPIZRUTJEJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromo-4-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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